



# Physicochemical Properties of Darunavir Ethanolate: A Technical Guide

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Compound of Interest		
Compound Name:	Darunavir Ethanolate	
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Abstract: Darunavir is a potent, second-generation HIV-1 protease inhibitor critical to highly active antiretroviral therapy (HAART). The commercially available form is a crystalline ethanol solvate, **darunavir ethanolate**, prized for its stability.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, making the physicochemical properties of its solid form paramount to formulation development, manufacturing, and bioavailability.[2] This guide provides an in-depth summary of the core physicochemical properties of **darunavir ethanolate**, detailed experimental protocols for its characterization, and logical workflows for analysis.

# **General Properties**

**Darunavir ethanolate** is the stable, crystalline monoethanolate form of darunavir.[1][3] It is an off-white to cream-colored, hygroscopic powder.[2] Its structure has been confirmed by single-crystal X-ray crystallography.[2]

Table 1: General and Chemical Properties of Darunavir Ethanolate



Property	Value	References
IUPAC Name	[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol	[4][5]
Synonyms	Prezista®, TMC-114 Ethanolate	[6][7]
CAS Number	635728-49-3	[4][6]
Chemical Formula	C27H37N3O7S·C2H5OH (Combined: C29H43N3O8S)	[4][8]
Molecular Weight	593.73 g/mol	[4][6][8]
Appearance	White to off-white solid/powder	[2][5]
BCS Classification	Class II (Low Solubility, High Permeability)	[2]

# **Solubility Profile**

The solubility of **darunavir ethanolate** is a critical attribute influencing its dissolution rate and oral bioavailability. Consistent with its BCS Class II classification, it is poorly soluble in aqueous media across the physiological pH range.[2][9]

Table 2: Solubility Data for **Darunavir Ethanolate** 



Solvent	Solubility	Temperature	References
Water	Insoluble / Practically Insoluble	25°C	[6][9][10]
Ethanol	Insoluble	-	[10][11]
DMSO	≥50-100 mg/mL (≥84.21-168.42 mM)	25°C	[5][6]

#### **Solid-State Characterization**

The solid-state form of **darunavir ethanolate** is crucial for its stability and performance. It exists as a specific crystalline polymorph, Form A, which can undergo transformations under certain environmental conditions.[2]

# Crystallography

**Darunavir ethanolate** crystallizes in an orthorhombic system and is known to form isostructural channel solvates, where solvent molecules like ethanol or water can be exchanged.[4][12] This channel structure is responsible for its hygroscopic nature and potential for conversion to a hydrate form at high relative humidity.[12]

Table 3: Crystallographic Data for **Darunavir Ethanolate** 

Parameter	Value	Reference
Crystal System	Orthorhombic	-
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[4]
Cell Length (a)	9.9846 Å	[4]
Cell Length (b)	16.6017 Å	[4]
Cell Length (c)	19.0274 Å	[4]
Cell Angles (α, β, γ)	90°	[4]

# **Thermal Analysis**



Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the stability and solvent content of **darunavir ethanolate**.

- DSC studies show a characteristic endothermic event around 75°C, corresponding to the desolvation of ethanol.[13] Maintaining drying temperatures below 73.4°C is critical to prevent the loss of the ethanol solvate and potential amorphization.[14]
- TGA confirms the loss of solvent, with studies showing multiple mass loss events corresponding to the release of ethanol and any adsorbed water.[13] Desolvation can lead to the formation of an amorphous form.[12][15]

Table 4: Thermal Properties of Darunavir Ethanolate

Technique	Observation	Temperature Range	Significance	References
DSC	Endothermic peak	~75°C	Desolvation (loss of ethanol)	[1][13]
TGA	Multi-step mass loss	30-600°C	Corresponds to solvent loss and subsequent decomposition	[13]

## **Experimental Protocols**

Standardized protocols are vital for the consistent and reliable characterization of **darunavir ethanolate**.

# X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form and assessing the polymorphism of **darunavir ethanolate**.[2]

 Objective: To confirm the crystalline identity (Form A) and detect any polymorphic or amorphous impurities.



- Instrumentation: A standard powder X-ray diffractometer equipped with a Cu-Kα radiation source.
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
- Typical Parameters:
  - Radiation: Cu-Kα (λ = 1.54 Å).
  - Voltage/Current: 40-45 kV / 30-40 mA.
  - Scan Range (2θ): 2° to 40°.
  - Scan Speed/Step Size: 1-2°/min or equivalent step scan parameters.
- Data Analysis: The resulting diffractogram is compared against a reference pattern for darunavir ethanolate Form A to confirm its identity.

### **Differential Scanning Calorimetry (DSC)**

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, desolvation, and glass transitions.[16]

- Objective: To determine the desolvation temperature and enthalpy and to detect any amorphous content via a glass transition.
- Instrumentation: A heat-flux DSC instrument (e.g., TA Instruments Q100 or similar).[13]
- Sample Preparation: 1-3 mg of the sample is accurately weighed into an aluminum crucible.
   [13] A pierced lid may be used to allow for the escape of solvent.[17]
- Typical Parameters:
  - Heating Rate: A linear heating rate, typically 2°C/min to 10°C/min.[13][18]
  - Temperature Range: 25°C to 150°C (or higher if decomposition is studied).[13]



- Atmosphere: Dynamic inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min.[13][18]
- Data Analysis: The thermogram is analyzed for endothermic or exothermic events. The onset temperature and peak area (enthalpy) of the desolvation endotherm are key parameters.[19]

# **Thermogravimetric Analysis (TGA)**

TGA measures the change in mass of a sample as a function of temperature, which is used to quantify solvent content.[16]

- Objective: To quantify the amount of ethanol and water in the darunavir ethanolate sample.
- Instrumentation: A TGA instrument (e.g., TA Instruments SDT Q600 or similar).[13]
- Sample Preparation: 5-10 mg of the sample is weighed into a ceramic or alumina crucible.
   [13][18]
- Typical Parameters:

Heating Rate: 10°C/min.[18]

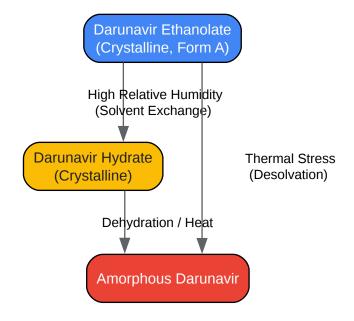
Temperature Range: 30°C to 600°C.[13]

- Atmosphere: Dynamic nitrogen atmosphere with a flow rate of 100 mL/min.[13]
- Data Analysis: The TGA curve is analyzed to determine the percentage mass loss at different temperature intervals, corresponding to the release of different solvent molecules.[19]

### **Visualized Workflows and Pathways**

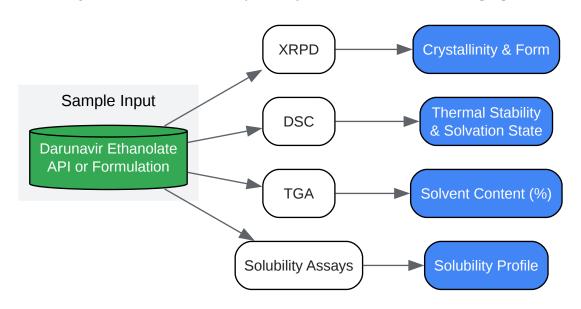
Understanding the relationships between different solid forms and the analytical workflow is crucial for drug development professionals.





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Figure 1: Interconversion pathway of darunavir solid forms.[12]



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Figure 2: Experimental workflow for physicochemical characterization.

#### Conclusion

The physicochemical properties of **darunavir ethanolate** are well-defined, with its crystalline nature, thermal behavior, and solubility profile being critical parameters for quality control and



formulation design. As the stable commercial form, its propensity to convert to a hydrate under high humidity or to an amorphous form upon desolvation necessitates careful control over manufacturing and storage conditions.[12][14] The analytical methods detailed herein—XRPD for structural integrity, DSC for thermal stability, and TGA for solvent quantification—form the cornerstone of a robust characterization program, ensuring the consistent delivery of this vital antiretroviral agent to patients.

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